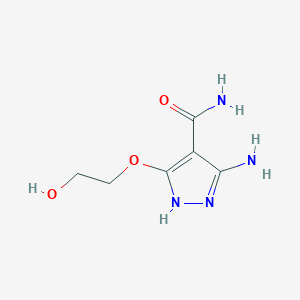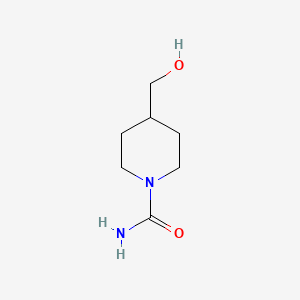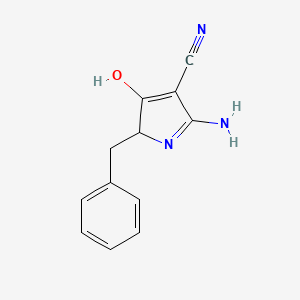
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is a chemical compound that has been mentioned in the context of the synthesis of acycloformycins and as an analogue of the antiviral acycloguanosine . It has a molecular formula of C6H8N4O2 .
Synthesis Analysis
The synthesis of this compound involves key intermediates such as isopropyl 3-hydroxymethyl-4-nitropyrazole-5-carboxylate . This intermediate is generated by treatment of isopropyl 5-methyl-1,4-dinitropyrazole-3-carboxylate with triethylamine followed by aqueous acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 168.15 . Predicted properties include a melting point of 155.06°C, a boiling point of approximately 581.9°C at 760 mmHg, and a density of approximately 1.5 g/cm3 .Wirkmechanismus
The mechanism of action of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is not specified in the retrieved sources. Given its mention as an analogue of the antiviral acycloguanosine , it might be hypothesized that it could interfere with viral replication, but this would require further investigation.
Eigenschaften
IUPAC Name |
3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3/c7-4-3(5(8)12)6(10-9-4)13-2-1-11/h11H,1-2H2,(H2,8,12)(H3,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIFRDFYEGKKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=NN1)N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)
![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)
![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)

![1-[4-(4-acetyl-2-chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6142139.png)
![3-amino-5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6142152.png)
![2,6-bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B6142162.png)


![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)
